

Spectroscopic comparison of 1-(4-Bromo-3-methylphenyl)ethanone and its precursors

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Compound of Interest

Compound Name: 1-(4-Bromo-3-methylphenyl)ethanone

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A Spectroscopic Guide to 1-(4-Bromo-3-methylphenyl)ethanone and Its Precursors

For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of the aryl ketone **1-(4-Bromo-3-methylphenyl)ethanone** and its synthetic precursors, 4-bromo-3-methyltoluene and acetyl chloride. The information presented is supported by experimental data to facilitate informed decisions in synthetic chemistry and material characterization.

This guide provides a detailed analysis of the infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), and mass spectrometry (MS) data for each compound. A comprehensive experimental protocol for the synthesis of **1-(4-Bromo-3-methylphenyl)ethanone** via Friedel-Crafts acylation is also included, alongside a visual representation of the synthetic pathway.

Comparative Spectroscopic Data

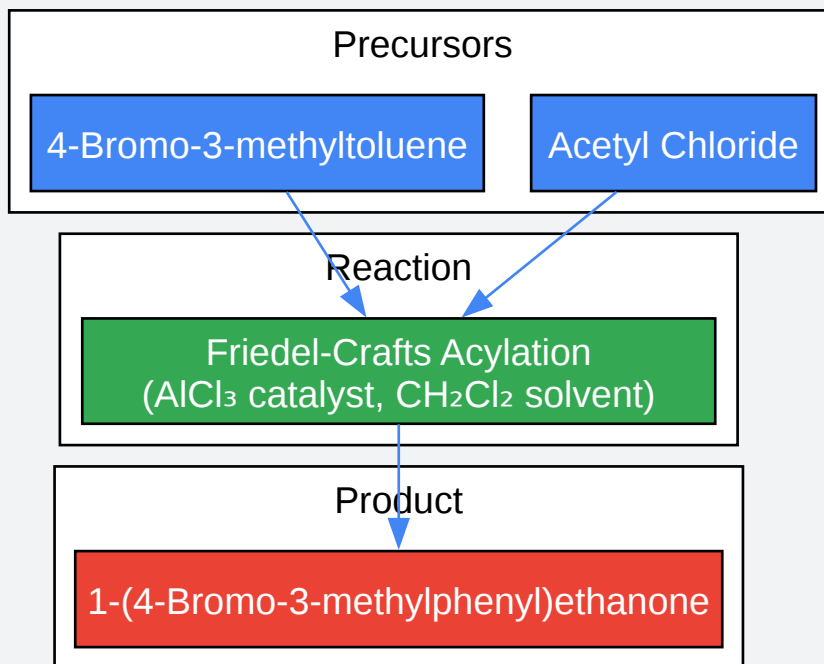
The following table summarizes the key quantitative spectroscopic data for **1-(4-Bromo-3-methylphenyl)ethanone** and its precursors. This allows for a direct comparison of their characteristic spectral features.

Spectroscopic Technique	Acetyl Chloride (Precursor)	4-Bromo-3-methyltoluene (Precursor)	1-(4-Bromo-3-methylphenyl)ethanone (Product)
Infrared (IR) Spectroscopy (cm ⁻¹)	~1800 (C=O stretch)	~2920 (C-H stretch, methyl), ~1475 (C=C stretch, aromatic), ~800-900 (C-H bend, aromatic), ~680 (C-Br stretch)	~1680 (C=O stretch, conjugated ketone), ~2920 (C-H stretch, methyl), ~1595, ~1470 (C=C stretch, aromatic), ~820 (C-H bend, aromatic), ~580 (C-Br stretch)
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm)	~2.6 (s, 3H, -CH ₃)	~7.3 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH ₃)	~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~2.5 (s, 3H, -COCH ₃), ~2.4 (s, 3H, Ar-CH ₃)
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm)	~170 (C=O), ~34 (-CH ₃)	~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C-Br), ~23 (Ar-CH ₃)	~197 (C=O), ~138 (Ar-C), ~136 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C-Br), ~29 (-COCH ₃), ~23 (Ar-CH ₃)
Mass Spectrometry (MS, m/z)	78/80 (M ⁺), 43 ([CH ₃ CO] ⁺)	184/186 (M ⁺), 105 ([M-Br] ⁺), 91 ([C ₇ H ₇] ⁺)	212/214 (M ⁺), 197/199 ([M-CH ₃] ⁺), 170/172 ([M-C ₂ H ₃ O] ⁺), 118 ([M-Br-CO] ⁺)

Synthetic Pathway

The synthesis of **1-(4-Bromo-3-methylphenyl)ethanone** from 4-bromo-3-methyltoluene and acetyl chloride is achieved through a Friedel-Crafts acylation reaction. The logical flow of this synthesis is depicted below.

Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone



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Caption: Synthetic route to **1-(4-Bromo-3-methylphenyl)ethanone**.

Experimental Protocols

Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone

This protocol outlines the Friedel-Crafts acylation of 4-bromo-3-methyltoluene.^{[1][2][3][4][5]}

Materials:

- 4-Bromo-3-methyltoluene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), concentrated

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
- To this mixture, add a solution of 4-bromo-3-methyltoluene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

The following are general procedures for the spectroscopic characterization of the synthesized compound and its precursors.

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of a thin film of the liquid sample or a KBr pellet of the solid sample using a Fourier-transform infrared (FTIR) spectrometer.
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compounds.

Mass Spectrometry (MS):

- Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
- Obtain the mass spectrum, noting the molecular ion peak (M^+) and the fragmentation pattern.
- Analyze the isotopic distribution for bromine-containing compounds (characteristic M and M+2 peaks).

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